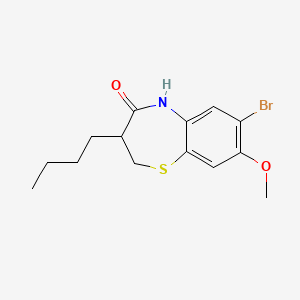
Cyclopenta-2,4-dien-1-ylmethyl(trimethyl)azanium;cyclopentane;iron;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ferrocenylmethyl)trimethylammonium iodide is an organometallic compound with the molecular formula C₁₄H₂₀FeIN. It is a derivative of ferrocene, where a ferrocenylmethyl group is attached to a trimethylammonium iodide moiety. This compound is known for its unique electrochemical properties and has been studied for various applications in chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Ferrocenylmethyl)trimethylammonium iodide can be synthesized through a reaction between ferrocenylmethyl chloride and trimethylamine in the presence of an iodide source. The reaction typically occurs in an inert atmosphere and at low temperatures to prevent decomposition .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(Ferrocenylmethyl)trimethylammonium iodide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl₃) and ceric ammonium nitrate (CAN).
Substitution: Typical nucleophiles used in substitution reactions include halides, cyanides, and thiolates.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(Ferrocenylmethyl)trimethylammonium iodide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (ferrocenylmethyl)trimethylammonium iodide involves its ability to undergo redox reactions. The ferrocene moiety can be oxidized to the ferrocinium form, which enhances its electrochemical properties. This redox activity allows the compound to interact with various molecular targets, such as anions, through electrostatic interactions and hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methyl-1-ferrocenylmethyl)trimethylammonium iodide: Similar in structure but with a methyl group attached to the ferrocene moiety.
(Dimethylaminomethyl)ferrocene: Contains a dimethylaminomethyl group instead of a trimethylammonium group.
Ferrocenemethanol: Features a hydroxymethyl group attached to the ferrocene moiety.
Uniqueness
(Ferrocenylmethyl)trimethylammonium iodide is unique due to its strong ion-pairing interactions and its ability to electrochemically sense anions. This makes it particularly useful in applications requiring precise electrochemical measurements and interactions .
Eigenschaften
Molekularformel |
C14H20FeIN-6 |
|---|---|
Molekulargewicht |
385.06 g/mol |
IUPAC-Name |
cyclopenta-2,4-dien-1-ylmethyl(trimethyl)azanium;cyclopentane;iron;iodide |
InChI |
InChI=1S/C9H15N.C5H5.Fe.HI/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;;1H/q;-5;;/p-1 |
InChI-Schlüssel |
GJGMMYYAPJMLEW-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)C[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B13901787.png)





![O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13901817.png)

![5-Iodothieno[2,3-d]pyrimidin-4-ol](/img/structure/B13901821.png)

![5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13901824.png)
